N-[6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide
Description
This compound features a pyridazine core substituted at position 6 with a sulfanyl-linked carbamoylmethyl group bound to a 3,4-dichlorophenyl moiety. At position 3, a 2-methylpropanamide (isobutyramide) group is attached. Key functional groups include:
- Pyridazine ring: A six-membered heterocycle with two adjacent nitrogen atoms, influencing electronic properties and hydrogen-bonding interactions.
- 3,4-Dichlorophenyl carbamoyl: A halogenated aromatic group known for enhancing binding affinity in agrochemicals and pharmaceuticals .
- 2-Methylpropanamide: A branched alkylamide that may contribute to metabolic stability.
Properties
IUPAC Name |
N-[6-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O2S/c1-9(2)16(24)20-13-5-6-15(22-21-13)25-8-14(23)19-10-3-4-11(17)12(18)7-10/h3-7,9H,8H2,1-2H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUOJROXOMFBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Sulfonamide Derivatives ()
Compounds in this class share aryl carbamoyl and sulfonamide/sulfanyl groups but differ in core heterocycles and substitution patterns.
Key Observations :
- Heterocycle Impact : Pyridazine’s dual nitrogen atoms may alter electronic distribution compared to pyridine, affecting receptor binding or solubility.
- Sulfanyl vs. Sulfonamide : The target compound’s sulfanyl group reduces polarity relative to sulfonamides in Compounds 21 and 26, which could improve blood-brain barrier penetration .
Dichlorophenyl Propanamide Derivatives ()
Agrochemical analogs highlight the role of the dichlorophenyl-propanamide motif:
Key Observations :
- Structural Complexity : The target compound’s pyridazine-sulfanyl-carbamoyl architecture introduces rigidity and functional diversity absent in propanil, which may expand its mechanistic scope beyond herbicidal activity.
Piperazine and Pyrazole Derivatives ()
Activity Implications :
- Piperazine moieties in sigma ligands (e.g., N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol) regulate dopamine release, suggesting the target compound’s dichlorophenyl group could similarly interact with neural receptors .
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